molecular formula C12H23N3O B13933417 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one

1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one

Cat. No.: B13933417
M. Wt: 225.33 g/mol
InChI Key: ACXTTWGANQTENC-UHFFFAOYSA-N
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Description

1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves multiple steps. One common synthetic route includes the reaction of 3-aminocyclohexylamine with piperazine, followed by acetylation to introduce the ethanone group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the aminocyclohexyl and piperazine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[4-(3-aminocyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3

InChI Key

ACXTTWGANQTENC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCCC(C2)N

Origin of Product

United States

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